N-(methylcarbamothioylamino)formamide
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Overview
Description
N-(methylcarbamothioylamino)formamide is a chemical compound with the molecular formula C3H7N3OS. It is a derivative of thiosemicarbazide, characterized by the presence of a formyl group and a methyl group attached to the thiosemicarbazide backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(methylcarbamothioylamino)formamide can be synthesized through the condensation reaction of 4-methyl-3-thiosemicarbazide with formyl-containing compounds. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with formic acid or formic acid derivatives under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1-formyl-4-methyl-3-thiosemicarbazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(methylcarbamothioylamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
N-(methylcarbamothioylamino)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-formyl-4-methyl-3-thiosemicarbazide involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can enhance its biological activity. In antimicrobial applications, it disrupts the cell membrane and inhibits the growth of microorganisms. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
N-(methylcarbamothioylamino)formamide can be compared with other thiosemicarbazide derivatives:
4-Methyl-3-thiosemicarbazide: Lacks the formyl group, resulting in different reactivity and biological activity.
1-Formyl-4-phenyl-3-thiosemicarbazide: Contains a phenyl group instead of a methyl group, which can influence its chemical properties and applications.
1-Formyl-4-ethyl-3-thiosemicarbazide: Contains an ethyl group, leading to variations in its reactivity and biological effects.
The uniqueness of 1-formyl-4-methyl-3-thiosemicarbazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58064-52-1 |
---|---|
Molecular Formula |
C3H7N3OS |
Molecular Weight |
133.18 g/mol |
IUPAC Name |
N-(methylcarbamothioylamino)formamide |
InChI |
InChI=1S/C3H7N3OS/c1-4-3(8)6-5-2-7/h2H,1H3,(H,5,7)(H2,4,6,8) |
InChI Key |
VEGDVPNETMEUAW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC=O |
Canonical SMILES |
CNC(=S)NNC=O |
Key on ui other cas no. |
58064-52-1 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
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